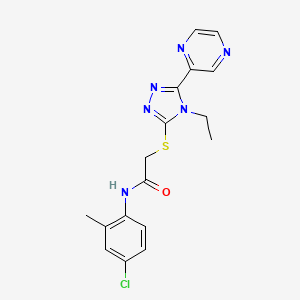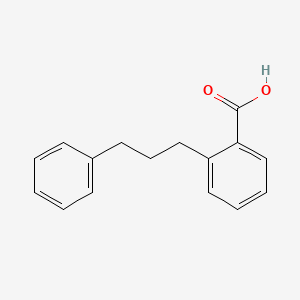methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)
(4E)-4-{[4-(benzyloxy)-2-methylphenyl](hydroxy)methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C28H26N2O7 and a molecular weight of 502.529 g/mol . This compound is known for its unique structural features, which include a benzyloxy group, a methoxyethyl group, and a nitrophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions to form the benzyloxy group.
Introduction of the methoxyethyl group: This step involves the reaction of a suitable ethyl derivative with methanol under acidic conditions to form the methoxyethyl group.
Formation of the nitrophenyl group: This step involves the nitration of a suitable phenyl derivative using a mixture of nitric acid and sulfuric acid.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrrol-2-one ring structure.
Analyse Des Réactions Chimiques
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its effects on specific molecular targets.
Mécanisme D'action
The mechanism of action of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(4-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a bromophenyl group instead of a nitrophenyl group.
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a pyridinyl group instead of a nitrophenyl group.
The uniqueness of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C28H26N2O7 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O7/c1-18-15-22(37-17-19-7-4-3-5-8-19)11-12-23(18)26(31)24-25(20-9-6-10-21(16-20)30(34)35)29(13-14-36-2)28(33)27(24)32/h3-12,15-16,25,31H,13-14,17H2,1-2H3/b26-24+ |
Clé InChI |
JCULQCOWJCAAAW-SHHOIMCASA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC(=CC=C4)[N+](=O)[O-])/O |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC(=CC=C4)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12010852.png)

![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)

![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)

![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)


![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)

![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)
